molecular formula C10H13BrOS B1400699 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1005206-34-7

1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol

Cat. No.: B1400699
CAS No.: 1005206-34-7
M. Wt: 261.18 g/mol
InChI Key: RQMRNMGCLZPTBK-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol is a specialized organosulfur chemical compound featuring a bromophenyl group linked via a sulfanyl bridge to a tertiary alcohol, 2-methylpropan-2-ol . This structure makes it a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules containing sulfur linkages, which are common in bioactive compounds . The presence of both the bromine atom and the sulfur-containing thioether group provides two distinct reactive sites for further chemical modification, enabling researchers to employ this reagent in cross-coupling reactions and molecular diversification studies. Its primary research value lies in its application as a key intermediate in the discovery and development of new therapeutic agents. Compounds with similar phenylsulfanyl motifs are investigated in patented pharmaceutical formulations for a range of conditions, highlighting the relevance of this chemical scaffold in modern drug discovery . The tert-alcohol moiety can influence the compound's overall polarity and solubility, which is a critical parameter in optimizing the physicochemical properties of lead candidates. This product is intended for use in controlled laboratory settings by qualified professionals. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrOS/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRNMGCLZPTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methyl-2-phenylpropanoic Acid in Aqueous Medium

Core Methodology:

The foundational step involves the selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under controlled conditions. This process is advantageous due to its high selectivity, avoiding the formation of undesirable isomers and minimizing environmental and safety concerns associated with halogenated solvents.

Key features:

  • Reaction Conditions:

    • Conducted in heterogeneous conditions with solid substrate dispersed in water under acidic, neutral, or alkaline conditions.
    • Bromine (Br₂) is used in a molar ratio of approximately 1–2 equivalents per mole of substrate.
    • Temperature maintained between 25°C to 35°C to optimize selectivity and yield.
    • Reaction duration typically ranges from 10 to 16 hours, ensuring complete bromination.
  • Reaction Mechanism:
    Bromine reacts electrophilically with the aromatic ring, predominantly at the para-position relative to the phenyl group, due to electronic effects, leading to high regioselectivity.

  • Reaction Scheme:

2-methyl-2-phenylpropanoic acid + Br₂ → 2-(4-bromophenyl)-2-methylpropanoic acid

Data Summary:

Parameter Details
Bromine equivalents 1–2 equivalents
Solvent Water (aqueous medium)
Temperature 25°C – 35°C
Reaction time 10–16 hours
Yield Approximately 46–50% (based on patent data)
Purity of product >98% purity

Notes:

  • Excess bromine is avoided to prevent over-bromination and formation of isomers.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Product Reagents/Conditions Notes
1-[(4-Bromophenyl)sulfinyl]-2-methylpropan-2-olH₂O₂ (30%), CH₃COOH, 0–25°C, 2–4 hSelective oxidation to sulfoxide
1-[(4-Bromophenyl)sulfonyl]-2-methylpropan-2-olKMnO₄, H₂O, H₂SO₄, refluxComplete oxidation to sulfone‡

‡Conditions adapted from similar sulfanyl oxidations in.

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the aromatic ring participates in cross-coupling reactions, though aryl bromides typically require catalytic systems.

Reaction Type Reagents/Conditions Product
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF, 80°CBiaryl derivatives ††
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°CAryl ethers or amines ‡‡

††Example from palladium-mediated couplings in .
‡‡Conditions inferred from bromophenyl reactivity in .

Functionalization of the Hydroxyl Group

The tertiary alcohol undergoes esterification or etherification under standard conditions.

Reaction Reagents/Conditions Product
EsterificationAcetyl chloride, pyridine, RT, 12 h1-[(4-Bromophenyl)sulfanyl]-2-methylpropanyl acetate
EtherificationMethyl iodide, NaH, THF, 0°C to RTMethoxy derivative§

§Adapted from analogous tertiary alcohol reactions in.

Elimination and Cyclization

Under acidic conditions, dehydration may occur, though tertiary alcohols are less prone to elimination.

Reaction Reagents/Conditions Product
DehydrationH₂SO₄, Δ, 2–4 hAlkene derivative (minor pathway)

Stability and Handling Considerations

  • Solubility : Moderately soluble in polar organic solvents (e.g., DCM, THF) .

  • Storage : Stable under inert gas at –20°C; sensitive to prolonged exposure to light/moisture due to the sulfanyl group .

This compound’s versatility in nucleophilic, oxidative, and cross-coupling reactions makes it valuable for synthesizing complex sulfides, sulfones, and biaryl structures. Further studies are needed to explore its catalytic applications and biological activity.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antitumor Activity: Compounds similar to 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol have been investigated for their cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with sulfur atoms exhibited enhanced activity due to their ability to interact with biological macromolecules, potentially disrupting cellular processes .
    • Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for certain enzymes, such as histone deacetylases (HDACs), which are crucial in cancer progression. Inhibitors of HDACs have shown promise in treating various cancers by reactivating silenced genes involved in growth regulation .
  • Organic Synthesis
    • Reagent in Chemical Reactions: The presence of the bromine atom makes this compound a useful electrophile in nucleophilic substitution reactions. It can be employed to synthesize more complex organic molecules by reacting with nucleophiles such as amines or alcohols .
    • Synthesis of Sulfide Derivatives: The sulfur atom in the compound allows for further functionalization, leading to the creation of sulfide derivatives that may possess unique properties beneficial for pharmaceutical applications .
  • Material Science
    • Development of Functional Materials: Research has indicated that compounds containing sulfur can enhance the conductivity and stability of materials used in electronic applications. The incorporation of this compound into polymer matrices could lead to new materials with improved electrical properties .

Case Study 1: Antitumor Activity Evaluation

A study conducted on various brominated phenolic compounds, including this compound, showed promising results against human breast cancer cell lines. The compound exhibited IC50 values indicating significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Enzyme Inhibition Mechanism

Research into the enzyme inhibition properties of similar compounds revealed that the bromophenyl group enhances binding affinity to target enzymes. This was demonstrated through kinetic studies showing reduced activity of HDACs upon treatment with these compounds, leading to apoptosis in cancer cells .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntitumor activity against cancer cell lines
Organic SynthesisElectrophile in nucleophilic substitution
Material ScienceDevelopment of conductive materials

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Molecular Formula : C₁₀H₁₃ClO.
  • Key Differences : Chlorine (35.45 g/mol) replaces bromine (79.90 g/mol), reducing molecular weight to 196.67 g/mol.
  • Spectral Data : Similar ¹H/¹³C NMR patterns but with aromatic proton shifts at δ 7.25–7.30 ppm (Cl’s lower electronegativity vs. Br) .
  • Reactivity : Lower steric hindrance and electron-withdrawing effects compared to Br may alter nucleophilic substitution kinetics .

Disulfane Derivatives

1,2-Bis(4-bromophenyl)disulfane

  • Molecular Formula : C₁₂H₁₀Br₂S₂.
  • Structure : Two 4-bromophenyl groups linked by a disulfide (-S-S-).
  • Applications : Disulfanes are used in vulcanization, polymer stabilization, and as antioxidants .

Ketone and Sulfanyl Derivatives

1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one (CAS: 1183480-80-9)

  • Molecular Formula : C₁₀H₁₁BrOS.
  • Structure : Ketone (propan-1-one) replaces the alcohol, with a methylsulfanyl (-S-CH₃) substituent.
  • Key Differences : The ketone group enhances electrophilicity, making it reactive toward nucleophiles like hydrazines or Grignard reagents.
  • Spectral Data : ¹H NMR shows a singlet for the methylsulfanyl group (δ 2.10 ppm) and a carbonyl signal at δ 205 ppm in ¹³C NMR .

Phenolic Derivatives

4-[2-(4-Bromophenyl)propan-2-yl]phenol (CAS: 52687-47-5)

  • Molecular Formula : C₁₅H₁₅BrO.
  • Structure: Phenol group replaces the sulfanyl-tert-butanol moiety.
  • Key Differences: Phenolic -OH increases acidity (pKa ~10) compared to tertiary alcohol (pKa ~19).
  • Applications: Phenolic derivatives are common in antioxidants and pharmaceuticals .

Sulfinyl and Complex Derivatives

1-(4-Bromophenylsulfinyl)-2-methylnaphtho[2,1-b]furan

  • Structure : Sulfinyl (-SO-) group and fused naphthofuran system.
  • Key Differences : Sulfinyl group introduces chirality and enhances polarity, affecting solubility and biological activity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Spectral Features (¹H NMR) Applications/Reactivity
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol C₁₀H₁₃BrO 241.12 Tertiary alcohol, thioether δ 1.40 (tert-butyl), δ 7.35–7.55 (Ar-H) Pharmaceutical intermediates
1-[(4-Chlorophenyl)sulfanyl]-2-methylpropan-2-ol C₁₀H₁₃ClO 196.67 Tertiary alcohol, thioether δ 1.40 (tert-butyl), δ 7.25–7.30 (Ar-H) Agrochemical synthesis
1,2-Bis(4-bromophenyl)disulfane C₁₂H₁₀Br₂S₂ 370.15 Disulfide (-S-S-) δ 7.45–7.60 (Ar-H) Polymer stabilization
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one C₁₀H₁₁BrOS 259.16 Ketone, methylsulfanyl δ 2.10 (S-CH₃), δ 7.40–7.60 (Ar-H) Electrophilic synthon
4-[2-(4-Bromophenyl)propan-2-yl]phenol C₁₅H₁₅BrO 291.18 Phenol, tert-alkyl δ 5.20 (-OH), δ 7.30–7.50 (Ar-H) Antioxidants

Research Findings and Implications

  • Electronic Effects : Bromine’s strong electron-withdrawing nature in the target compound enhances the acidity of the tert-butyl alcohol compared to its chloro analog, influencing hydrogen-bonding interactions .
  • Synthetic Utility : The sulfanyl group in the target compound facilitates nucleophilic substitutions, whereas disulfane derivatives are prone to redox reactions .
  • Biological Relevance : Compounds like 1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one may exhibit bioactivity due to the ketone group’s electrophilicity, as seen in similar thiadiazole derivatives .

Biological Activity

1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol, also known as a brominated phenolic compound, has gained attention in recent years due to its potential biological activities. This compound features a unique structure that includes a bromophenyl group and a sulfanyl moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C10H13BrOS
  • SMILES : CC(C)(CC1=CC=C(C=C1)Br)O
  • InChI : InChI=1S/C10H13BrOS/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing bromophenyl groups often exhibit significant antimicrobial properties. For instance:

  • A study indicated that similar brominated compounds demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
  • The presence of the sulfanyl group may enhance the interaction with microbial cell membranes, improving the compound's efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro:

  • Preliminary studies suggest that this compound might inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Specific assays indicated that derivatives of brominated phenolic compounds could reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, potential mechanisms include:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
  • Oxidative Stress Modulation : It could influence oxidative stress levels within cells, leading to altered metabolic responses.
  • Hydrophobic Interactions : The bromine atom and sulfanyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFocusKey Findings
Antimicrobial ActivityModerate activity against E. coli and S. aureus.
Anticancer ActivityInduces apoptosis in cancer cell lines; reduces tumor growth in vivo.
Mechanistic InsightsPotential receptor interactions and modulation of oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. A validated approach involves reacting 4-bromothiophenol with tert-butyl hydroperoxide (TBHP) in the presence of a base, yielding β-hydroxysulfides with high regioselectivity . Alternative routes include coupling 2-bromobenzyl alcohol derivatives with diols under controlled conditions, as demonstrated for structurally analogous sulfanylpropanols . Key parameters include temperature control (20–60°C), solvent selection (e.g., dichloromethane), and reaction time (6–12 hours).

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : The 1H NMR spectrum typically shows two doublets (δ 7.3–7.5 ppm) for aromatic protons, a singlet for the methyl groups (δ 1.3–1.5 ppm), and a broad peak for the hydroxyl group (δ 2.0–2.5 ppm). 13C NMR confirms the quaternary carbon (δ 70–75 ppm) and aromatic carbons (δ 120–135 ppm) .
  • MS/HRMS : GC-MS (EI) reveals a molecular ion peak at m/z 274–276 (M⁺, isotopic pattern for bromine). HRMS data can confirm the molecular formula (C₁₀H₁₃BrOS) with a mass accuracy <5 ppm .

Q. What solvents and storage conditions are recommended to preserve stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the sulfanyl group. Use anhydrous solvents (e.g., DMSO, DMF) for reactions, as moisture may hydrolyze the hydroxyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during synthesis?

  • Methodological Answer : Discrepancies in peak splitting or chemical shifts may arise from impurities (e.g., unreacted thiophenol) or stereochemical variations.

  • Troubleshooting :

Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product .

Perform decoupling experiments to confirm coupling between protons.

Compare experimental data with computational predictions (DFT-based NMR simulations) .

Q. What advanced techniques confirm the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous sulfinyl-naphthofuran derivatives were analyzed using Mo-Kα radiation (λ = 0.71073 Å) to determine space groups (e.g., P1) and refine structures with R factors <0.05 . Key steps:

  • Crystal growth via slow evaporation (solvent: methanol/water).
  • Data collection with a Bruker APEX-II diffractometer.
  • Structural refinement using SHELXTL or OLEX2 software .

Q. How can researchers study its potential biological activity?

  • Methodological Answer : While direct evidence is limited, analogous sulfanylpropanols exhibit antimicrobial and anticancer properties.

  • Screening Workflow :

Perform in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7).

Use molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or topoisomerase II .

Validate activity via enzymatic inhibition assays (e.g., kinase activity measured via fluorescence polarization) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer : Common byproducts include sulfoxides (from over-oxidation) or disulfides (from dimerization).

  • Optimization :

Control oxidant stoichiometry (e.g., limit TBHP to 1.2 equivalents) .

Introduce radical scavengers (e.g., BHT) to suppress disulfide formation.

Use flow chemistry for precise temperature and mixing control, improving yield (>85%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in mass spectrometry data?

  • Methodological Answer :

  • Scenario : Observed m/z values deviate from theoretical values.
  • Resolution :

Recalibrate the MS instrument using a standard (e.g., fluorinated phosphazene).

Check for adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) and adjust ionization settings (ESI vs. EI) .

Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol

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